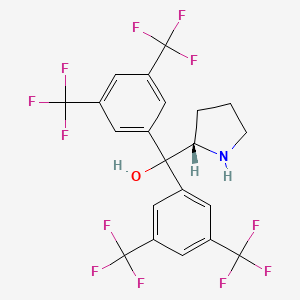

![molecular formula C19H15N3O2S B2807639 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide CAS No. 328118-31-6](/img/structure/B2807639.png)

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

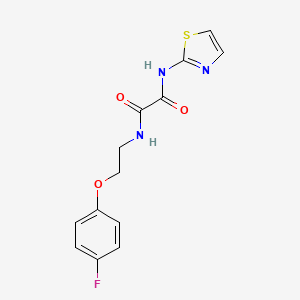

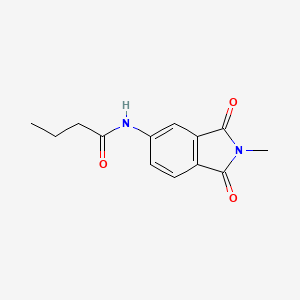

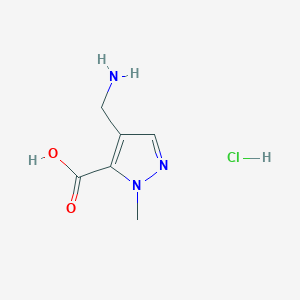

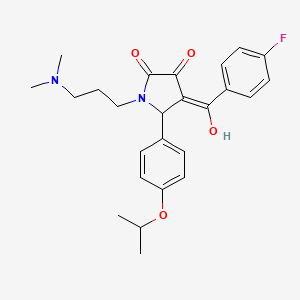

“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole derivatives have been found to exhibit diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a cyanophenyl group, an ethoxy group, and a benzamide group. The exact structure would need to be determined using spectroscopic methods such as NMR and IR .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thiazole ring, the nitrile group in the cyanophenyl group, the ether group in the ethoxy group, and the amide group in the benzamide group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Applications De Recherche Scientifique

Insecticidal Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide: and its derivatives have been investigated for their insecticidal potential. Specifically, they target the ryanodine receptor (RyR), a promising site for novel insecticides. Researchers have designed and synthesized a series of novel diphenyl-1H-pyrazole derivatives with cyano substituents. These compounds demonstrated moderate to high insecticidal activities against the diamondback moth (Plutella xylostella). Notably, compound N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) exhibited 84% larvicidal activity at a concentration of 0.1 mg/L .

Thiourea Derivatives

In related research, two thiourea compounds derived from this structure were synthesized : In related research, two thiourea compounds derived from this structure were synthesized: N-benzoyl-N’-(4’-cyanophenyl)thiourea (1) and N-(4-nitrobenzoyl)-N’-(4’-cyanophenyl)thiourea (2) . These compounds were characterized using elemental analysis, FT-IR, and NMR spectroscopic techniques. Investigating their properties and potential applications could yield valuable insights .

Polymer Synthesis

The compound’s structural features have also been explored in polymer science. For instance, 6-[4-(4’-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) , derived from this core structure, has been used in homopolymer and random copolymer synthesis. These polymers, along with other comonomers, were prepared via free radical polymerization. Further studies could elucidate their material properties and applications .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body, and its inhibition can lead to various physiological effects.

Mode of Action

Compounds with a similar thiazole core have shown anticancer efficacy against certain carcinoma cell lines . This suggests that N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide might interact with its targets in a way that inhibits their function, leading to anticancer effects.

Biochemical Pathways

Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide might affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Based on the potential anticancer efficacy of similar compounds , it can be hypothesized that this compound might induce cell death in cancer cells or inhibit their proliferation.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-2-24-16-9-7-15(8-10-16)18(23)22-19-21-17(12-25-19)14-5-3-13(11-20)4-6-14/h3-10,12H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABHXGTQGMAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2807558.png)

![N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2807559.png)

![1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2807564.png)

![Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B2807569.png)

![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2807577.png)